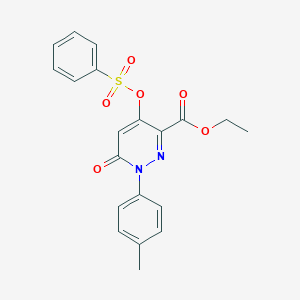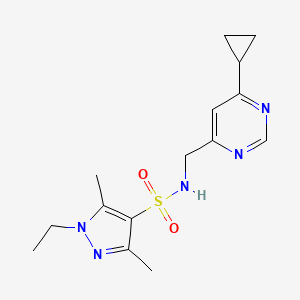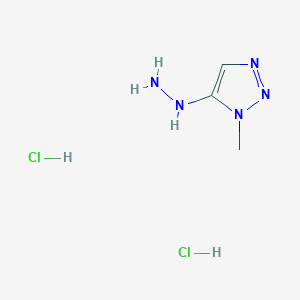
5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazole-3-thiol, commonly referred to as MMTT, is a chemical compound that has gained significant attention in scientific research. MMTT is a heterocyclic compound that contains a triazole ring and a thiol group. The compound has shown potential in various research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of MMTT is not fully understood. However, studies have shown that the compound acts on various molecular targets, including enzymes and receptors. MMTT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. The compound has also been shown to modulate the activity of various receptors, including GABA and adenosine receptors.
Biochemical and Physiological Effects
MMTT has been shown to have various biochemical and physiological effects. The compound has been found to reduce inflammation, oxidative stress, and cell proliferation. MMTT has also been shown to improve glucose metabolism and insulin sensitivity. Additionally, the compound has been found to have antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
MMTT has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research. MMTT also has a high degree of stability, which makes it suitable for long-term studies. However, MMTT has some limitations for lab experiments. The compound has low solubility in water, which can make it challenging to work with in aqueous environments. Additionally, MMTT has not been extensively studied for its toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of MMTT. One potential direction is the development of MMTT-based drugs for the treatment of various diseases, including cancer and inflammation. Another direction is the investigation of the compound's mechanism of action and molecular targets. Additionally, further studies are needed to determine the toxicity and safety profile of MMTT. Overall, MMTT has shown significant potential in various research fields and warrants further investigation.
Méthodes De Synthèse
The synthesis of MMTT involves the reaction of 4-methoxyphenyl hydrazine with 2-methylcyclohexanone in the presence of acetic acid and sulfuric acid. The resulting product is then treated with thiosemicarbazide to yield MMTT. The synthesis method has been optimized to enhance the yield and purity of the compound.
Applications De Recherche Scientifique
MMTT has been extensively studied for its potential in medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. MMTT has also been studied for its antioxidant and antimicrobial properties.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-11-5-3-4-6-14(11)19-15(17-18-16(19)21)12-7-9-13(20-2)10-8-12/h7-11,14H,3-6H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCRBWOCGQHFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N2C(=NNC2=S)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2812969.png)
![N-(3-methoxybenzyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2812970.png)

![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2812972.png)



![1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2812976.png)
![2-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one dihydrochloride](/img/structure/B2812978.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2812983.png)

